molecular formula C22H19F2N3O2 B2905800 (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide CAS No. 1119392-24-3

(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide

Cat. No.: B2905800
CAS No.: 1119392-24-3
M. Wt: 395.41
InChI Key: GWXHPZMVBWZBOE-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a tert-butyl group, and an indeno-pyrazolyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indeno-Pyrazolyl Core: This step involves the cyclization of appropriate precursors to form the indeno-pyrazolyl core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable difluorophenyl halide reacts with the indeno-pyrazolyl intermediate. This step may require the use of polar aprotic solvents and specific catalysts to achieve high yields.

    Addition of the Tert-Butyl Group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The final step involves the formylation of the compound to introduce the formamide group. This can be achieved using formic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, alcohols, polar aprotic solvents, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and the identification of potential inhibitors.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)acetamide
  • (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)benzamide
  • (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)thiourea

Uniqueness

The uniqueness of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c1-22(2,3)20-17-18(27(4)26-20)12-9-8-11(10-13(12)19(17)28)25-21(29)16-14(23)6-5-7-15(16)24/h5-10H,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXHPZMVBWZBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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